3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine
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Overview
Description
3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core structure. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine typically involves the construction of the pyrazolo[1,5-a]pyridine core followed by the introduction of the bromo and difluoromethyl groups. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the regio-controlled Sonogashira-type coupling of pyrazolo[1,5-a]pyridine derivatives with terminal alkynes can be used to introduce functional groups at specific positions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using microwave-assisted Suzuki–Miyaura cross-coupling reactions. These methods are efficient and can produce high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromo group can be substituted with other functional groups using reagents such as aryl boronic acids in Suzuki coupling reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common Reagents and Conditions
Suzuki Coupling: Utilizes aryl boronic acids and palladium catalysts under basic conditions.
Sonogashira Coupling: Involves terminal alkynes and palladium catalysts with copper co-catalysts.
Major Products
The major products formed from these reactions depend on the substituents introduced. For example, coupling with aryl boronic acids can yield diarylated products .
Scientific Research Applications
3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine has several scientific research applications:
Medicinal Chemistry: It is used in the design and synthesis of small-molecule inhibitors targeting specific enzymes or receptors, such as tropomyosin receptor kinases (TRKs).
Biological Studies: The compound is studied for its potential to inhibit the proliferation of cancer cells and its selectivity towards specific cell lines.
Chemical Biology: It serves as a building block for the synthesis of combinatorial libraries of new molecular entities for drug discovery.
Mechanism of Action
The mechanism of action of 3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For example, derivatives of this compound have been shown to inhibit TRKs by binding to their kinase domains, thereby blocking downstream signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
6-Bromo-4-hydroxy-pyrazolo[1,5-a]pyridine-3-carbonitrile: Used as an intermediate in the synthesis of RET inhibitors.
Pyrazolo[3,4-b]pyridine Derivatives: These compounds share a similar core structure and are studied for their biological activities, including antituberculotic activity.
Uniqueness
3-Bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine is unique due to the presence of both bromo and difluoromethyl groups, which can enhance its biological activity and selectivity. The difluoromethyl group, in particular, is known to improve metabolic stability and membrane permeability .
Properties
IUPAC Name |
3-bromo-6-(difluoromethyl)pyrazolo[1,5-a]pyridine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrF2N2/c9-6-3-12-13-4-5(8(10)11)1-2-7(6)13/h1-4,8H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPXPFIACNQBQGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1C(F)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrF2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.04 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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